Product packaging for 5-(4-Aminophenyl)thiazolidine-2,4-dione(Cat. No.:)

5-(4-Aminophenyl)thiazolidine-2,4-dione

Cat. No.: B8457841
M. Wt: 208.24 g/mol
InChI Key: MQULCRHANGFFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenyl)thiazolidine-2,4-dione is a chemical compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant versatility in medicinal chemistry research . This scaffold is known for substitutions at the third and fifth positions, which allow for a wide range of structural modifications and biological activities . The TZD core is a subject of extensive investigation in various research fields. In metabolic research, TZD derivatives are primarily investigated as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor can improve insulin sensitivity and normalize glucose levels, making it a key target in type 2 diabetes research . The mechanism involves the PPAR-γ receptor heterodimerizing with the retinoid X receptor (RXR); this complex then binds to specific promoter regions of DNA, promoting the transcription of genes involved in glucose and lipid metabolism . In infectious disease research, TZD-based compounds have demonstrated potential antimicrobial properties. Their action is often attributed to the inhibition of cytoplasmic Mur ligases, which are essential enzymes for bacterial cell wall synthesis . Disruption of this pathway can lead to a loss of cell wall integrity and bacterial viability. Furthermore, some TZD analogues have shown significant antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli in experimental settings . Additional research areas for TZD derivatives include exploring their antioxidant effects, which may operate through scavenging reactive oxygen species (ROS), and their potential antiproliferative activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2S B8457841 5-(4-Aminophenyl)thiazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-aminophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O2S/c10-6-3-1-5(2-4-6)7-8(12)11-9(13)14-7/h1-4,7H,10H2,(H,11,12,13)

InChI Key

MQULCRHANGFFMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)S2)N

Origin of Product

United States

Synthetic Methodologies for 5 4 Aminophenyl Thiazolidine 2,4 Dione and Its Analogs

General Synthetic Approaches to the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry. Its synthesis is well-established through several key methodologies, including both traditional and modern energy-efficient techniques.

Conventional Reaction Pathways (e.g., Condensation of Thiourea (B124793) with α-Haloacetic Acids/Esters)

The most fundamental and widely employed method for constructing the thiazolidine-2,4-dione ring is the condensation reaction between thiourea and an α-haloacetic acid, typically chloroacetic acid. nih.gov This reaction proceeds via an initial S-alkylation of thiourea by chloroacetic acid to form an isothiouronium salt intermediate. This intermediate then undergoes intramolecular cyclization followed by hydrolysis to yield the stable five-membered TZD ring.

The reaction is commonly performed under acidic conditions, often by refluxing the reactants in water with concentrated hydrochloric acid for several hours. nih.govnih.gov The acid catalyzes the hydrolysis steps necessary to convert the imino intermediate into the final dione (B5365651) structure. Upon cooling, the product typically crystallizes from the reaction mixture and can be isolated by simple filtration.

Table 1: Conventional Synthesis of Thiazolidine-2,4-dione Core

Reactant A Reactant B Catalyst/Solvent Conditions Yield Reference
Thiourea Chloroacetic Acid Water, conc. HCl Reflux, 10-12 h, 100-110°C High nih.govnih.gov
Thiourea Chloroacetic Acid Water Stirring, then addition of conc. HCl and reflux Good nih.gov

Microwave-Assisted Synthesis Techniques for Core Framework

In pursuit of greener and more efficient chemical processes, microwave-assisted organic synthesis has been successfully applied to the formation of the thiazolidine-2,4-dione core. This technique significantly reduces reaction times from many hours to mere minutes and often proceeds in high yield. The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, accelerating the rate of reaction.

This approach often utilizes the same reactants, thiourea and chloroacetic acid, but under the influence of microwave energy. These reactions can frequently be performed using water as a green solvent, further enhancing the environmental friendliness of the procedure. The shorter reaction times and potential for solvent-free conditions make microwave-assisted synthesis an attractive alternative to conventional heating methods. researchgate.net

Table 2: Comparison of Synthesis Methods for TZD Core

Method Typical Reaction Time Energy Source Key Advantages
Conventional 8-12 hours Thermal (Reflux) Well-established, simple setup
Microwave-Assisted 5-20 minutes Microwave Irradiation Rapid synthesis, high yields, energy efficient

Synthesis of 5-(4-Aminophenyl)thiazolidine-2,4-dione as a Precursor and its Direct Derivatives

The introduction of the substituted phenyl group at the 5-position of the TZD ring is most commonly achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (the C5-position of the TZD core) with an aldehyde or ketone.

A robust and frequently used strategy for synthesizing this compound involves a two-step sequence. First, thiazolidine-2,4-dione is condensed with 4-nitrobenzaldehyde (B150856) to form (Z)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione. The nitro group serves as a stable precursor to the desired amino functionality. This condensation is typically carried out in a solvent like glacial acetic acid with a catalyst such as sodium acetate (B1210297). nih.gov

In the second step, the nitro group of the resulting benzylidene derivative is reduced to an amine. A common and effective method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent. nih.gov This sequence avoids potential complications associated with the free amino group during the initial condensation reaction and reliably yields the target compound, this compound, which can then be used as a key precursor for further modifications.

Derivatization Reactions at the 4-Amino Phenyl Moiety

The primary aromatic amine of this compound is a versatile functional group that allows for a wide range of derivatization reactions. This enables the synthesis of a diverse library of analogues through standard acylation and sulfonylation protocols.

The 4-amino group can be readily acylated to form amide derivatives. Benzoylation, a specific example of acylation, is typically achieved by treating the amine with benzoyl chloride in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. This straightforward protocol allows for the introduction of various acyl groups, modifying the electronic and steric properties of the molecule.

Table 3: General Protocol for Acylation of 4-Amino Phenyl Moiety

Substrate Acylating Agent Base Solvent General Conditions Product Type
5-(4-Aminophenyl) TZD Benzoyl Chloride Pyridine or Triethylamine Dichloromethane (DCM) 0°C to Room Temp N-Benzoyl amide derivative
5-(4-Aminophenyl) TZD Acetic Anhydride Pyridine or Sodium Acetate Acetic Acid or DCM Room Temp to Reflux N-Acetyl amide derivative

Similarly, the amino group can undergo sulfonylation to produce sulfonamide derivatives. A standard procedure involves reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. researchgate.net Pyridine often serves as both the base and the solvent for this transformation. The reaction, known as the Hinsberg reaction, is a reliable method for synthesizing sulfonamides. This derivatization is significant as the sulfonamide linkage can alter the biological and physicochemical properties of the parent compound.

Table 4: General Protocol for Sulfonylation of 4-Amino Phenyl Moiety

Substrate Sulfonylating Agent Base / Solvent General Conditions Product Type
5-(4-Aminophenyl) TZD p-Toluenesulfonyl Chloride Pyridine Room Temperature N-(p-Toluenesulfonyl) sulfonamide derivative
5-(4-Aminophenyl) TZD Methanesulfonyl Chloride Triethylamine / DCM 0°C to Room Temp N-Methanesulfonyl sulfonamide derivative

Advanced Synthetic Strategies for Analogous 5-Substituted Thiazolidine-2,4-dione Derivatives

Advanced synthetic methods have been developed to generate a broad spectrum of 5-substituted thiazolidine-2,4-dione derivatives with increased molecular complexity and tailored properties. These strategies, including Knoevenagel condensation, ring-closing metathesis, and molecular hybridization, offer powerful tools for medicinal chemists to explore the structure-activity relationships of this important class of compounds.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidene thiazolidine-2,4-diones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with the active methylene group at the 5-position of the thiazolidine-2,4-dione ring. The resulting 5-arylidene derivatives are important intermediates and can be further modified, for instance, by reduction of the exocyclic double bond to yield 5-aryl thiazolidine-2,4-diones.

The general procedure for the Knoevenagel condensation involves reacting thiazolidine-2,4-dione with a substituted aromatic aldehyde in the presence of a catalyst and a suitable solvent. nih.gov A variety of catalysts and reaction conditions have been employed to optimize the yield and purity of the products. Common catalysts include weak organic bases such as piperidine (B6355638) or piperidinium (B107235) acetate, often in refluxing ethanol (B145695) or toluene. nih.gov Other reported catalytic systems include sodium acetate in acetic acid, and the use of microwave irradiation to accelerate the reaction.

The choice of aromatic aldehyde is critical as it determines the nature of the substituent at the 5-position. For the synthesis of a precursor to this compound, 4-nitrobenzaldehyde is often used. The resulting 5-(4-nitrobenzylidene)thiazolidine-2,4-dione can then be subjected to a reduction step to convert the nitro group to an amino group and reduce the exocyclic double bond.

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation

CatalystSolventReaction ConditionsReference
PiperidineEthanolReflux nih.gov
Piperidinium AcetateTolueneReflux
Sodium AcetateAcetic AcidReflux
Baker's YeastEthanolReflux
Tannic AcidEthanolReflux

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of complex cyclic and spirocyclic systems. This methodology has been successfully applied to the preparation of novel spirocyclic thiazolidinediones. rsc.org The strategy involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the intramolecular cyclization of a diene precursor.

In a typical synthetic route, a thiazolidine-2,4-dione core is functionalized with two alkenyl chains, often at the nitrogen atom and the 5-position. The resulting diene is then subjected to RCM to form the spirocyclic system. This approach allows for the creation of unique three-dimensional structures that are not readily accessible through traditional synthetic methods. The resulting spirocyclic thiazolidinediones can serve as scaffolds for further chemical elaboration. A selective cross-metathesis (CM) of N-allyl azaspiro derivatives with various olefins has also been demonstrated for preparing substituted azaspiro-[4.4]nonenediones. rsc.org

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced or synergistic biological activities. This approach has been extensively used to generate novel thiazolidine-2,4-dione derivatives.

Acridine (B1665455) Hybrids: Thiazolidine-2,4-dione has been hybridized with acridine moieties, which are known for their diverse biological activities, including antitumor properties. nih.govnih.gov The synthesis of these hybrids can be achieved through a multi-step process. nih.gov One approach involves the Knoevenagel condensation of an acridine-containing aldehyde with thiazolidine-2,4-dione. nih.gov Alternatively, a convergent strategy can be employed where the thiazolidine-2,4-dione nitrogen is first functionalized with a bromomethylacridine, followed by further modifications. nih.gov

Quinoline (B57606) Hybrids: Quinoline is another privileged scaffold in medicinal chemistry, and its hybridization with thiazolidine-2,4-dione has yielded compounds with interesting biological profiles. The synthesis of quinoline-thiazolidinedione hybrids often involves the condensation of a quinoline derivative with the thiazolidine-2,4-dione core. For example, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione has been synthesized as a potential PPARγ modulator. bohrium.comnih.gov This synthesis typically involves the N-alkylation of a 5-substituted thiazolidine-2,4-dione with a suitable quinoline-containing electrophile.

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore that has been incorporated into thiazolidine-2,4-dione structures. The synthesis of these hybrids often involves linking the two heterocyclic rings via a methylene bridge. nih.govresearchgate.netmanipal.edu A general approach involves the synthesis of a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivative. nih.govresearchgate.net This strategy allows for the combination of the chemical features of both moieties, potentially leading to compounds with improved therapeutic properties.

Table 2: Summary of Molecular Hybridization Approaches

Hybrid PartnerLinkage StrategyExample CompoundReference
AcridineKnoevenagel condensation or N-alkylation5-(Acridin-9-ylmethylene)-3-benzyl-thiazolidine-2,4-dione nih.gov
QuinolineN-alkylation(Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione bohrium.comnih.gov
1,3,4-OxadiazoleMethylene bridge at N-3 position3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione nih.govresearchgate.net

Preclinical Pharmacological Evaluation of 5 4 Aminophenyl Thiazolidine 2,4 Dione Derivatives

Antidiabetic and Hypoglycemic Activity Investigations

The TZD moiety is a well-established pharmacophore in the design of antidiabetic agents. nih.gov These compounds primarily exert their glucose-lowering effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. nih.govresearchgate.net Activation of PPAR-γ enhances insulin (B600854) sensitivity in peripheral tissues, thereby promoting glucose utilization. nih.gov

In vitro cellular models are crucial for the initial screening and mechanistic evaluation of potential antidiabetic compounds. Assays measuring glucose uptake in cell lines that are key players in glucose metabolism, such as muscle and liver cells, provide valuable preliminary data.

C2C12 mouse myoblast cells, which express GLUT-4 receptors and are metabolically similar to human skeletal muscle cells, serve as a common model. nih.gov Studies have demonstrated that certain TZD derivatives can significantly enhance glucose uptake in these cells. nih.gov Similarly, the HepG2 human liver cancer cell line is utilized to assess the effects of compounds on glucose utilization in hepatocytes. Research has shown that some plant-derived polyphenols can concentration-dependently increase glucose uptake in HepG2 cells, with efficacy comparable to the standard drug metformin. mdpi.com Another model involves the use of isolated rat hemidiaphragm tissue to directly measure glucose uptake enhancement by potential insulin sensitizers. researchgate.net

Following promising in vitro results, the hypoglycemic and antidiabetic efficacy of 5-(4-aminophenyl)thiazolidine-2,4-dione derivatives is further evaluated in various diabetic animal models. These models are typically induced by chemical agents that are toxic to pancreatic β-cells, leading to a state of hyperglycemia.

Streptozotocin (STZ)-Induced Diabetes: STZ is frequently used to induce diabetes in rodents, creating a model that mimics aspects of type 1 and type 2 diabetes. Studies on STZ-induced diabetic rats have shown that treatment with certain TZD derivatives can significantly lower blood glucose levels over a period of several weeks. researchgate.netnih.gov For instance, one derivative, C40, was reported to reduce blood glucose from hyperglycemic levels to a state of euglycemia (normal blood glucose) after 21 days of treatment. nih.gov Other derivatives have demonstrated the ability to significantly reduce plasma glucose in STZ-induced diabetic Wistar albino rats. nih.gov

Alloxan-Induced Diabetes: Alloxan is another chemical used to induce diabetes in animal models. Research on alloxan-induced diabetic rats has confirmed the anti-diabetic potential of TZD derivatives. mdpi.comresearchgate.net After a 30-day treatment period, these compounds were able to lower elevated blood glucose levels and regulate hyperlipidemia, bringing cholesterol and triglyceride levels closer to normal values. researchgate.net

Other Models: Dexamethasone-induced diabetic rat models are also employed to evaluate the blood glucose-lowering potential of these compounds. nih.gov Furthermore, high-fat diet combined with STZ administration is used to create models of obesity-induced type 2 diabetes, where TZD derivatives have been shown to restore normal glucose and triglyceride levels. nih.govresearchgate.net

Table 1: Summary of In Vivo Antidiabetic Activity in Animal Models

Animal ModelKey FindingsReference
Streptozotocin-Induced Diabetic RatsCompound C40 generated euglycemia by the end of a 3-week treatment. nih.gov
Alloxan-Induced Diabetic RatsCompounds lowered blood glucose and regulated hyperlipidemia after 30 days. researchgate.net
Dexamethasone-Induced Diabetic RatsCompounds demonstrated significant hypoglycemic effects. nih.gov
Obesity-Induced Zebrafish ModelNovel TZD hybrids restored glucose and triglyceride levels to normal. nih.gov

Anticancer and Antiproliferative Potential Assessment

Beyond their metabolic effects, thiazolidine-2,4-diones have been recognized for their ability to suppress the growth of various cancer cells both in vitro and in vivo. researchgate.net Their anticancer activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.gov

The initial assessment of anticancer potential involves screening derivatives against a panel of human tumor cell lines to determine their cytotoxicity and selectivity. The 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values are determined to quantify the potency of the compounds.

Numerous studies have demonstrated the broad-spectrum antiproliferative activity of TZD derivatives. For example, compound 5d, a 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivative, was evaluated against the National Cancer Institute's (NCI) full panel of 60 human tumor cell lines and showed potent activity against leukemia, non-small cell lung cancer, colon cancer, ovarian cancer, and breast cancer cell lines, with GI₅₀ values in the low micromolar range. nih.govnih.gov Other series of TZD derivatives have shown significant cytotoxic effects against lung (A549), liver (HepG2), colon (Caco-2, HCT-116), and breast (MCF-7, MDA-MB-231) cancer cell lines. nih.govplos.orgresearchgate.netrsc.org

Table 2: In Vitro Cytotoxicity (GI₅₀/IC₅₀ in µM) of Selected Thiazolidine-2,4-dione Derivatives

Cell LineCancer TypeCompound 5d (GI₅₀) nih.govCompound 22 (IC₅₀) nih.govCompound 14a (IC₅₀) plos.org
SRLeukemia2.04--
NCI-H522Non-Small Cell Lung1.36--
COLO 205Colon1.64--
Caco-2Colon--1.5
OVCAR-3Ovarian1.87--
MDA-MB-468Breast1.11--
MCF-7Breast-1.21-
HepG2Liver-2.0431.5

A key mechanism underlying the anticancer activity of TZD derivatives is the induction of programmed cell death, or apoptosis. nih.gov Many effective chemotherapeutic agents work by triggering this cellular suicide pathway in cancer cells.

Flow cytometry analyses have confirmed that certain TZD derivatives can significantly increase the rate of apoptosis in cancer cells. nih.gov For example, one compound was found to increase apoptosis in HT-29 colon cancer cells from 3.1% in untreated cells to 31.4% in treated cells. rsc.org This induction of apoptosis is often accompanied by an arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Studies have identified that these compounds can cause cell cycle arrest at the S phase or the G0/G1 phase. nih.govnih.gov In leukemia cells, a 5-ene-4-thiazolidinone derivative was shown to induce mitochondria-dependent apoptosis and cause a G0/G1 arrest, thereby inhibiting cell division. nih.govuky.edu The apoptotic effect can be further confirmed by observing changes in the expression of key regulatory proteins, such as an increase in the pro-apoptotic BAX and a decrease in the anti-apoptotic Bcl-2. rsc.org

Some anticancer agents exert their effects by interacting with and damaging cellular DNA, which can inhibit essential processes like replication and transcription, ultimately leading to cell death. researchgate.net DNA cleavage studies are performed to investigate whether TZD derivatives can directly cause breaks in DNA strands.

Agarose gel electrophoresis is a common technique used for these studies, where the compound is incubated with plasmid DNA. The results can show the conversion of the supercoiled form of the DNA to nicked or linear forms, indicating single-strand or double-strand breaks. Studies on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives have revealed that they can induce DNA cleavage. nih.govnih.gov At a concentration of 50 µg/mL, partial DNA digestion was observed, and upon increasing the concentration to 150 µg/mL, complete digestion of linear DNA and partial digestion of supercoiled DNA occurred. researchgate.netnih.gov These findings suggest that DNA damage is a potential mechanism contributing to the cytotoxic effects of these compounds. researchgate.netnih.gov

Anti-Angiogenic Activity

The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is crucial in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process, making it a prime target for anti-angiogenic therapies. plos.org Thiazolidine-2,4-dione derivatives have been investigated as potential VEGFR-2 inhibitors.

A series of novel 5-benzylidene-2,4-thiazolidinediones were designed and synthesized as inhibitors of angiogenesis targeting VEGFR-2. researchgate.net In this study, compounds 3f and 3i were identified as the most active in the series, demonstrating significant inhibition of angiogenesis in both chick chorioallantoic membrane (CAM) and zebrafish embryo assays. researchgate.net Notably, compound 3i exhibited an IC50 of 0.5μM against VEGFR-2. researchgate.net

Further research into 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives also revealed potent VEGFR-2 inhibitory activity. nih.gov Among the synthesized compounds, 7f was the most potent, with an IC50 value of 0.12 ± 0.02 µM, which is comparable to the standard drug sorafenib (B1663141) (IC50 = 0.10 ± 0.02 µM). nih.gov Several other derivatives, including 7e , 7d , 7c , and 7b , also showed high activity. nih.gov

In a separate study, a series of seven novel 2,4-dioxothiazolidine derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov Compound 22 from this series demonstrated the highest anti-VEGFR-2 efficacy with an IC50 of 0.079 μM. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazolidine-2,4-dione Derivatives
CompoundVEGFR-2 IC50 (µM)Reference
3i0.5 researchgate.net
7b0.18 ± 0.03 nih.gov
7c0.14 ± 0.02 nih.gov
7d0.14 ± 0.02 nih.gov
7e0.13 ± 0.02 nih.gov
7f0.12 ± 0.02 nih.gov
220.079 nih.gov
Sorafenib (Standard)0.10 ± 0.02 nih.gov

Anti-inflammatory Activity Studies

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Thiazolidine-2,4-dione derivatives have shown promise as anti-inflammatory agents through various mechanisms.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. mdpi.com The ability of thiazolidine-2,4-dione derivatives to modulate the expression of these cytokines is a key aspect of their anti-inflammatory potential. It has been reported that (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione acts as an effective pharmacophore for the inhibition of pro-inflammatory cytokines. nih.gov

In a study investigating the anti-inflammatory activity of conjugates of indole (B1671886) and aminophenyl morpholinone, compound 4 was found to be a potent agent, reducing LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov This highlights the potential of related heterocyclic structures to significantly inhibit key pro-inflammatory cytokines.

The migration of immune cells, such as macrophages, to the site of inflammation is a critical step in the inflammatory process. Thiazolidine-2,4-dione derivatives have been shown to affect the activity of these immune cells. A study on a thiazolidinedione derivative, TZD-OCH2CH3 , demonstrated a significant reduction in the production of nitric oxide (NO) in LPS-activated RAW 264.7 macrophages. nih.gov The inhibition of NO production, a key inflammatory mediator, suggests an effect on macrophage-mediated inflammation. nih.gov Another study reported that novel 5-benzylidenethiazolidine-2,4-dione derivatives inhibit iNOS expression in RAW 264.7 cells with an IC50 value of 8.66 µM. nih.gov

The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action, as it prevents the release of inflammatory mediators. The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess this activity, as the erythrocyte membrane is analogous to the lysosomal membrane. d-nb.info

A study on novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones evaluated their in vitro anti-inflammatory activity using the HRBC membrane stabilization method. nih.gov The results indicated that compounds 4k and 4f exhibited the highest percentage of inhibition at a concentration of 500 µg/mL. nih.gov

Table 2: In Vitro HRBC Membrane Stabilization Activity of Selected 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones
CompoundConcentration (µg/mL)Percentage Inhibition (%)Reference
4f50089.61 ± 0.25 nih.gov
4k50090.64 ± 0.26 nih.gov
Diclofenac Sodium (Standard)30090.78 ± 0.87 nih.gov

Antimicrobial Properties

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiazolidine-2,4-dione derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Several studies have demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives were synthesized and tested for their antimicrobial activity. nih.gov The results showed that all derivatives exhibited antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov

Another study on novel 5(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives reported significant antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net

Further research on thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids also showed promising results. nih.gov The most active compounds in this series displayed a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L against reference strains of Gram-positive bacteria. nih.gov

A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives were also synthesized and evaluated for their antimicrobial activity. mdpi.com While several compounds showed weak to moderate activity against Gram-negative bacteria, one compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was active against the Gram-positive bacterium S. aureus. mdpi.com

Table 3: Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives
Derivative TypeBacterial StrainsActivity/MICReference
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteriaMIC: 2 to 16 µg/mL nih.gov
5(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dionesS. aureus, E. coliSignificant activity researchgate.net
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazonesGram-positive bacteriaMIC: 3.91 mg/L nih.gov
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidS. aureusActive mdpi.com

Antifungal Efficacy

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. Research has shown that the thiazolidine-2,4-dione nucleus is a key pharmacophore associated with a variety of biological activities, including antifungal effects.

One study synthesized a novel series of 5-(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives and evaluated their in vitro growth inhibitory activity against fungal species. The findings from this research indicated that while most of the synthesized compounds exhibited significant antibacterial activity, they demonstrated weak antifungal activity against Aspergillus niger and Candida albicans. nih.govresearchgate.net This suggests that while the core structure possesses a broad antimicrobial potential, specific substitutions on the aminobenzylidene moiety are crucial for potent antifungal action.

Another study on 5-arylidene-thiazolidine-2,4-dione derivatives also reported on their antimicrobial properties, highlighting the versatility of this chemical scaffold. nih.gov The antifungal activity of these compounds is an area of ongoing research, with efforts focused on identifying derivatives with enhanced potency and a broader spectrum of activity against various fungal pathogens. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The evaluation of the antimicrobial efficacy of this compound derivatives often involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction in the initial microbial inoculum.

In a study investigating a range of 5-arylidene-thiazolidine-2,4-dione derivatives, the MIC and MBC values were determined for various microorganisms. This research demonstrated that these derivatives exhibited antimicrobial activity, particularly against Gram-positive bacteria, with MIC values recorded in the range of 2 to 16 µg/mL. nih.gov The determination of these values is a critical step in the preclinical assessment of new antimicrobial candidates, providing a quantitative measure of their potency.

The table below summarizes the antimicrobial activity of a series of 5-(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives against various bacterial and fungal strains, as reported by Rajput et al. researchgate.net

CompoundS. aureus (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)A. niger (Zone of Inhibition in mm)C. albicans (Zone of Inhibition in mm)
5-(4-Aminobenzylidene)thiazolidine-2,4-dione1412--
5-(4-(Dimethylamino)benzylidene)thiazolidine-2,4-dione1311--
5-(4-(Diethylamino)benzylidene)thiazolidine-2,4-dione1210--
5-(4-(Dipropylamino)benzylidene)thiazolidine-2,4-dione1110--
Standard (Streptomycin 10 µg/disc)1816NANA
Standard (Griseofulvin 10 µg/disc)NANA1514

Note: '-' indicates no activity observed. NA indicates not applicable.

Antioxidant Activity Research

The thiazolidine-2,4-dione scaffold is recognized for its antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS). nih.gov Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, the development of new antioxidant compounds is of significant interest.

Thiazolidine-2,4-dione derivatives are proposed to exert their antioxidant effects by preventing the cascade of damage caused by ROS. nih.gov They are thought to donate a proton to the reactive oxygen species, thereby neutralizing them and mitigating cellular damage. nih.gov While the general mechanism of ROS scavenging by the thiazolidine-2,4-dione class of compounds is understood, specific quantitative data, such as IC50 values for this compound in various ROS scavenging assays, are not extensively detailed in the currently available literature. Further research is needed to quantify the ROS scavenging efficacy of this specific compound.

Several in vitro assays are commonly employed to evaluate the antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and hydrogen peroxide scavenging methods.

Studies on various 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives have demonstrated their antioxidant capabilities. In one such study, several derivatives were found to be potent antidiabetic and antioxidant agents, with IC50 values determined using the DPPH assay. nih.gov For instance, certain compounds within this class exhibited good antioxidant activity with IC50 values of 29.04 µg/ml and 27.66 µg/ml. nih.gov

The FRAP assay, which measures the ability of a compound to reduce ferric ions, has also been used to assess the antioxidant potential of thiazolidine-2,4-dione derivatives. Phenolic derivatives of this scaffold have shown significant electron-donating potential in this assay. nih.gov

The hydrogen peroxide scavenging activity of plant extracts and other compounds is another important measure of antioxidant potential. While the methodology for this assay is well-established, specific data on the hydrogen peroxide scavenging capacity of this compound is not prominently available in the reviewed literature.

The following table presents the antioxidant activity of selected 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives from a study by Ishtiyaque et al., highlighting their potential as antioxidant agents.

CompoundSubstitutionAntioxidant Activity (IC50 in µg/ml)
Compound 32-chloro29.04
Compound 94-hydroxy, 3-methoxy27.66
Standard (Ascorbic Acid)-34.12

Other Investigated Biological Activities

Beyond their antimicrobial and antioxidant properties, derivatives of the thiazolidine-2,4-dione scaffold have been explored for other potential therapeutic applications.

The thiazolidine-2,4-dione nucleus is present in various biologically active molecules and has been investigated for a range of pharmacological activities, including antimalarial properties. nih.gov However, specific studies focusing on the antimalarial efficacy of this compound are not extensively reported in the current scientific literature. Research in this area has often focused on related heterocyclic structures. For instance, imidazolidine-2,4-dione derivatives have been evaluated for their antimalarial activity. mdpi.com While these findings suggest the potential of related scaffolds in antimalarial drug discovery, dedicated research is required to determine the specific antimalarial potential of this compound and its derivatives.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel antitubercular agents. researchgate.netmdpi.com Thiazolidine-2,4-dione (TZD) derivatives have been identified as a promising class of compounds with significant potential in this area. researchgate.nettandfonline.comnih.gov Preclinical evaluations have demonstrated that various synthetic derivatives of this scaffold exhibit potent activity against different strains of Mtb.

Research into TZD-based hybrids has yielded compounds with substantial antimycobacterial properties. tandfonline.comnih.gov In one study, TZD hybrids incorporating a thiosemicarbazone or a pyridinecarbohydrazone moiety were synthesized and tested against the reference H37Rv strain and two wild Mtb strains. tandfonline.comnih.gov Several of these compounds displayed high antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range (0.078–0.283 µM). tandfonline.comnih.govnih.gov Furthermore, some of these derivatives showed a synergistic effect when combined with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin, suggesting their potential as co-adjuvants in tuberculosis treatment. tandfonline.comnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of TZD derivatives. mdpi.com For instance, the introduction of halogen substitutions and various heterocyclic linkers has been shown to enhance activity. mdpi.com A recent review of thiazolidin-4-one derivatives synthesized between 2021 and the present highlights compounds with MIC values comparable or even superior to existing drugs. mdpi.com One study reported a series of derivatives with MIC values ranging from 0.12 to 62.5 µg/mL against drug-sensitive Mtb strains. mdpi.com Notably, a compound featuring a 4-bromophenyl substituent demonstrated activity comparable to isoniazid, with an MIC of 0.12 µg/mL. mdpi.com

Other studies have also identified highly active compounds. For example, two novel thiazolidinone derivatives were found to have higher antitubercular activity than the standard drugs pyrazinamide (B1679903) and streptomycin. ajol.info In another investigation, pyrrole-thiazolidin-4-one conjugates were synthesized, with two compounds showing potent activity against M. tuberculosis H37Rv, both with an MIC of 0.5 µg/mL. researchgate.net These findings collectively establish the thiazolidine-2,4-dione scaffold as a valuable starting point for the development of next-generation antitubercular therapeutics. researchgate.netmdpi.com

Compound/Derivative SeriesTarget Strain(s)Observed Activity (MIC)Reference
TZD-thiosemicarbazone/pyridinecarbohydrazone hybridsM. tuberculosis H37Rv, wild strains0.078–0.283 µM tandfonline.comnih.gov
Thiazolidin-4-one derivative (with 4-bromophenyl substituent)M. tuberculosis H37Ra0.12 µg/mL mdpi.com
Pyrrole-thiazolidin-4-one conjugates (Compounds 10a, 10k)M. tuberculosis H37Rv0.5 µg/mL researchgate.net
Novel Thiazolidinones (Compounds 4f, 4i)M. tuberculosisHigher activity than Pyrazinamide and Streptomycin ajol.info
TZD-based thiosemicarbazone derivativesM. tuberculosis H37Ra0.031-64 µg/ml bohrium.com

Antiviral Activity

The broad biological profile of thiazolidine-2,4-dione derivatives extends to antiviral applications, with studies demonstrating their ability to interfere with various stages of the viral life cycle. researchgate.netnih.gov Research has focused on developing these heterocyclic compounds as inhibitors of key viral enzymes or as agents that block viral entry into host cells. researchgate.neteurekaselect.com

A notable area of investigation has been the activity of TZD derivatives against the Zika virus (ZIKV). In one study, nineteen TZD derivatives were synthesized and evaluated for their anti-ZIKV potential. eurekaselect.com Six of these compounds showed significant and selective activity against the virus, with 50% inhibitory concentration (IC50) values below 5 µM. eurekaselect.com Computational and in vitro analyses revealed that certain derivatives could effectively suppress the replication of ZIKV RNA. eurekaselect.com Specifically, two derivatives, designated ZKC-4 and ZKC-9, demonstrated a protective effect by inhibiting ZIKV entry into cells. eurekaselect.com

The utility of this scaffold has also been explored in the context of coronaviruses. Researchers have synthesized new thiazolidine-4-one derivatives and identified them as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.net Several of these compounds exhibited inhibitory potencies in the micromolar range. researchgate.net In silico modeling suggested that the thiazolidinone core of these molecules plays a key role in binding to the active site of the enzyme. researchgate.net These findings highlight the potential of TZD derivatives as a platform for creating broad-spectrum antiviral agents. eurekaselect.com

Compound/Derivative SeriesViral TargetMechanism/Observed ActivityReference
TZD Derivatives (6 compounds)Zika Virus (ZIKV)Selective antiviral activity (IC50 < 5 µM) eurekaselect.com
TZD Derivatives (ZKC-4, ZKC-9)Zika Virus (ZIKV)Protective effect against viral cell entry eurekaselect.com
New Thiazolidine-4-one derivativesSARS-CoV-2 Main Protease (Mpro)Inhibitory potency in the micromolar range researchgate.net

Hypolipidemic Activity

Thiazolidine-2,4-diones are well-recognized for their effects on lipid metabolism, which are primarily mediated through their action as selective agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov Activation of PPAR-γ, which is highly expressed in adipose tissue, alters the expression of numerous genes involved in lipid metabolism, leading to beneficial effects on the lipid profile. nih.gov

Preclinical studies have consistently shown that TZD derivatives can modulate lipid levels. nih.govnih.gov Their activity includes increasing high-density lipoprotein (HDL) cholesterol, reducing triglyceride levels, and promoting a shift from small, dense low-density lipoprotein (LDL) particles to larger, less atherogenic LDL particles. nih.gov By promoting the uptake and storage of fatty acids in adipose tissue, TZDs reduce the amount of circulating free fatty acids, which are associated with insulin resistance. nih.gov

In vivo studies using animal models have provided specific data on the hypolipidemic efficacy of novel TZD derivatives. In one study, new 5-benzylidene-2,4-thiazolidinedione derivatives were evaluated in diabetic rats. nih.gov After seven days of treatment, compound V4 demonstrated a 72.88% reduction in triglycerides and a 62.44% reduction in cholesterol, while also increasing HDL levels by 66.88%. nih.gov Another compound, V20, also showed significant reductions of 67.65% in triglycerides and 56.43% in cholesterol. nih.gov

Another study investigated newly synthesized TZD derivatives in alloxan-induced diabetic rats over a 30-day period. mdpi.com The results indicated that after 30 days of treatment, several compounds were able to regulate hyperlipidemia, bringing levels of cholesterol, triglycerides, HDL, LDL, and very-low-density lipoprotein (VLDL) to near-normal values. mdpi.com Similarly, other novel TZD molecules tested in high-fat diet-fed rats showed significant reductions in total cholesterol and triglyceride levels after 14 days of treatment. researchgate.net These findings confirm the potent hypolipidemic properties of the TZD scaffold. nih.gov

Compound/Derivative SeriesAnimal ModelKey Findings (% Reduction or Effect)Reference
5-benzylidene-2,4-TZD (Compound V4)High-fat diet/STZ-induced diabetic ratsTriglycerides: ↓72.88% Cholesterol: ↓62.44% HDL: ↑66.88% nih.gov
5-benzylidene-2,4-TZD (Compound V20)High-fat diet/STZ-induced diabetic ratsTriglycerides: ↓67.65% Cholesterol: ↓56.43% nih.gov
Novel TZD derivatives (Compounds 4–7)Alloxan-induced diabetic ratsRegulation of Cholesterol, Triglyceride, HDL, LDL, VLDL to near-normal levels after 30 days mdpi.com
Novel TZD derivatives (Compounds 4 and 7)High-fat diet-fed ratsSignificant reduction in blood glucose, total cholesterol, and triglyceride levels after 14 days researchgate.net

Molecular Mechanisms of Action and Target Identification

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidine-2,4-diones are a well-established class of synthetic ligands for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose and lipid homeostasis, and insulin (B600854) sensitivity. nih.govf1000research.com As agonists, these compounds bind to and activate PPARγ, initiating a cascade of downstream effects that modulate gene expression. researchgate.net The activation of PPARγ is a primary mechanism through which TZDs exert their therapeutic effects in metabolic disorders. researchgate.net The 5-aryl substitution on the thiazolidinedione ring is a key structural feature for selective PPARγ agonism. nih.gov

PPARγ belongs to the nuclear receptor superfamily of ligand-activated transcription factors. nih.gov Upon binding of an agonist like a thiazolidinedione derivative, PPARγ undergoes a conformational change. This change facilitates the dissociation of corepressor molecules and the recruitment of coactivator proteins. rhhz.net The activated PPARγ then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov

This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov The binding of the ligand to the Ligand-Binding Domain (LBD) of PPARγ is crucial for its activation. Molecular modeling studies show that the acidic thiazolidinedione headgroup typically forms key hydrogen bond interactions with amino acid residues within the LBD, such as Histidine 449, Tyrosine 473, Histidine 323, and Serine 289, anchoring the molecule in the binding pocket. rhhz.net

The binding of the PPARγ-RXR complex to PPREs modulates the transcription of numerous genes involved in metabolic processes. researchgate.net In adipose tissue, PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing their circulating levels. nih.govf1000research.com

Furthermore, PPARγ activation upregulates the expression of genes critical for insulin signaling and glucose metabolism. nih.gov A key target is the gene encoding for Glucose Transporter Type 4 (GLUT4), which facilitates the uptake of glucose into muscle and fat cells. researchgate.net By enhancing the expression of GLUT4 and other insulin-sensitive genes, PPARγ agonists improve the body's sensitivity to insulin. nih.gov This leads to increased glucose uptake from the bloodstream into peripheral tissues, helping to maintain glucose homeostasis. researchgate.net The receptor also regulates genes involved in lipid metabolism, contributing to changes in lipid profiles. mdpi.com

Enzyme and Receptor Inhibition Profiles

Beyond its well-documented role as a PPARγ agonist, the thiazolidine-2,4-dione scaffold is a versatile structure that has been shown to inhibit several enzymes implicated in various pathologies.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of the insulin signaling pathway. researchgate.net By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling, contributing to insulin resistance. nih.gov Therefore, inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes. researchgate.net Various thiazolidine-4-one derivatives have been designed and investigated as PTP1B inhibitors. nih.gov Studies have shown that hybrid compounds featuring the thiazolidine-2,4-dione scaffold can exhibit significant inhibitory activity against PTP1B, with some derivatives demonstrating IC₅₀ values in the micromolar range. nih.gov Molecular docking studies suggest these compounds can bind to either the catalytic site or an allosteric site of the enzyme. researchgate.netnih.gov

Table 1: PTP1B Inhibition by Thiazolidine-2,4-dione Derivatives Note: This table presents data for representative compounds from the broader class of thiazolidine-2,4-dione derivatives, not specifically 5-(4-Aminophenyl)thiazolidine-2,4-dione, to illustrate the inhibitory potential of the scaffold.

CompoundIC₅₀ (µM)Type of Inhibition
Thiazolidine-2,4-dione/benzazole hybrid 19.6 ± 0.5Not specified
5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-oneMicromolar rangeCompetitive

Data sourced from multiple studies on thiazolidinedione derivatives. nih.govnih.gov

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.netnih.gov Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol in tissues, a process implicated in the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.gov Consequently, ALR2 inhibitors are of significant therapeutic interest. researchgate.net Numerous studies have demonstrated that compounds containing the thiazolidine-2,4-dione ring can act as potent inhibitors of ALR2. researchgate.netresearchgate.net The inhibitory activity is influenced by the nature of the substituent at the 5-position of the thiazolidinedione ring. nih.gov

Table 2: Aldose Reductase (ALR2) Inhibition by Thiazolidine-2,4-dione Derivatives Note: This table includes data for various 5-substituted thiazolidine-2,4-dione derivatives to showcase the scaffold's potential as an ALR2 inhibitor.

Compound DerivativeIC₅₀ (µM)
Phenacyl-TZD hybrid (5a)0.22
Phenacyl-TZD hybrid (5f)0.21
Benzothiazole-TZD hybrid (8b)0.16
Benzothiazole-TZD hybrid (8c)0.29

Data sourced from a study on novel thiazolidine-2,4-dione hybrids. nih.gov

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological housekeeping functions, while COX-2 is inducible and is primarily associated with inflammation and pain. nih.gov Selective inhibition of COX-2 is a therapeutic goal for anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Research into novel anti-inflammatory agents has explored various heterocyclic scaffolds, including thiazolidin-4-one derivatives, for their potential to selectively inhibit the COX-2 enzyme. nih.govresearchgate.net While the primary focus for this compound has been on metabolic targets, the general class of thiazolidinones has been investigated for COX inhibition, suggesting a potential for broader anti-inflammatory activity. researchgate.net

Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTTP, which in turn disrupts DNA replication and repair, ultimately causing cell growth cessation and apoptosis. This makes TS a well-established target for cancer chemotherapy.

Research into the TZD scaffold has explored its potential for TS inhibition. A study focused on a series of thiazolidinedione-1,3,4-oxadiazole hybrids identified compounds with significant cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). nih.gov These hybrid molecules were designed to act as TS inhibitors. The findings indicated that certain derivatives displayed cytotoxic activity several folds higher than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov This suggests that the TZD nucleus can be a viable framework for designing novel inhibitors of thymidylate synthase, although direct inhibitory data for this compound on this enzyme is not presently available.

Compound ClassTarget Cancer Cell LineNotable Finding
Thiazolidinedione-1,3,4-oxadiazole hybridsMCF-7, HCT-116Displayed cytotoxicity 2.5 to 4.5 times greater than 5-Fluorouracil. nih.gov

Inhibition of Cytoplasmic Mur Ligases (in Antimicrobial Context)

In the fight against antimicrobial resistance, bacterial enzymes involved in essential biosynthetic pathways are attractive targets. The Mur ligases (MurC-MurF) are a family of cytoplasmic enzymes critical for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall formation, leading to bacterial cell death.

The thiazolidine-2,4-dione scaffold has been investigated as a basis for developing Mur ligase inhibitors. Studies have focused on derivatives such as 5-benzylidenerhodanine (B7764880) and 5-benzylidenethiazolidine-2,4-dione. researchgate.net These compounds were designed based on the crystal structure of MurD ligase. Research has identified derivatives that inhibit MurD from Escherichia coli with IC₅₀ values in the micromolar range. researchgate.netnih.gov For instance, specific stereoisomers of 2-thioxothiazolidin-4-one derivatives demonstrated potent inhibition, with an (S)-isomer showing an IC₅₀ value of 10 μM against MurD. nih.gov High-resolution NMR spectroscopy has been used to confirm the binding mode of these inhibitors within the MurD active site. nih.gov These findings underscore the potential of the TZD core in the development of novel antibacterial agents targeting peptidoglycan synthesis.

Derivative ClassTarget EnzymeOrganismIC₅₀ Value
5-benzylidenethiazolidine-2,4-dionesMurD LigaseEscherichia coliUp to 28 μM researchgate.net
(S)-2-thioxothiazolidin-4-one derivativeMurD LigaseEscherichia coli10 μM nih.gov
(R)-2-thioxothiazolidin-4-one derivativeMurD LigaseEscherichia coli45 μM nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, facilitating tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process. Inhibiting VEGFR-2 is a major strategy in anti-angiogenic cancer therapy.

Numerous studies have demonstrated the ability of TZD derivatives to act as potent VEGFR-2 inhibitors. nih.govplos.orgnih.gov For example, a series of novel 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against VEGFR-2. One of the most potent compounds in this series, compound 7f, exhibited an IC₅₀ value of 0.12 µM, which is comparable to the established VEGFR-2 inhibitor, sorafenib (B1663141) (IC₅₀ = 0.10 µM). nih.gov Molecular docking studies have shown that these TZD derivatives can effectively bind to the hinge region of the VEGFR-2 active site, interacting with key amino acid residues like Cys919 and Asp1046. nih.govplos.org This body of research highlights the significant potential of the TZD scaffold in designing targeted anti-angiogenic agents.

Derivative SeriesMost Potent CompoundVEGFR-2 IC₅₀ (µM)Reference Compound IC₅₀ (µM)
5-(4-methoxybenzylidene) TZDCompound 7f0.12 ± 0.02Sorafenib (0.10 ± 0.02) nih.gov
Indoline-substituted TZDCompound 14c0.081Sorafenib (not specified in direct comparison)
N-phenylacetamide-substituted TZDCompound 220.079Sorafenib (not specified in direct comparison) nih.gov

Modulation of Additional Cellular Processes and Signaling Pathways

Glucose Transporter (GLUT) Inhibition in Malignant Cells

Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming relies on the overexpression of glucose transporters (GLUTs), particularly GLUT1. Therefore, inhibiting GLUTs presents a selective mechanism to disrupt tumor metabolism and induce cancer cell death.

The TZD scaffold has been explored for its GLUT inhibitory properties. A study on permuted 2,4-thiazolidinedione (B21345) analogs identified several compounds that inhibit glucose transport. nih.gov One compound, designated G5, was found to be a pan-GLUT inhibitor, affecting GLUT1, GLUT4, and GLUT5 with IC₅₀ values of 5.4 μM, 9.5 μM, and 34.5 μM, respectively. nih.gov Another derivative, G17, was identified as a selective GLUT1 inhibitor (IC₅₀ = 12.6 μM). nih.gov These inhibitors were shown to suppress the proliferation of leukemia cells and induce apoptosis, demonstrating that targeting glucose transport with TZD-based compounds is a promising anticancer strategy.

TZD DerivativeGLUT1 IC₅₀ (µM)GLUT4 IC₅₀ (µM)GLUT5 IC₅₀ (µM)
G55.4 ± 1.39.5 ± 2.834.5 ± 2.4 nih.gov
G1626.8 ± 1.821.6 ± 4.5Not active nih.gov
G1712.6 ± 1.2Not activeNot active nih.gov

General Signaling Pathway Modulation

Beyond specific enzyme inhibition, TZD derivatives can modulate broader signaling cascades that are often dysregulated in cancer. Key pathways involved in cell proliferation, survival, and apoptosis include the Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.

Research has identified a TZD derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, as a dual inhibitor of both the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov This compound was shown to inhibit cell proliferation, induce early apoptosis, and cause cell cycle arrest in the G₀/G₁ phase in human leukemia U937 cells. nih.gov The ability to simultaneously block two major oncogenic signaling pathways makes such compounds promising candidates for further development as multi-targeted anticancer agents. While this specific derivative is structurally distinct from this compound, it illustrates the capacity of the TZD core to serve as a foundation for inhibitors that modulate complex cellular signaling networks.

Structure Activity Relationship Sar Studies of 5 4 Aminophenyl Thiazolidine 2,4 Dione Derivatives

Impact of Substitutions at the Thiazolidine (B150603) Ring (C-5 and N-3 Positions) on Bioactivity

Substitutions at the C-5 and N-3 positions of the thiazolidine-2,4-dione ring are pivotal in determining the biological activity of its derivatives. The C-5 position, in the case of 5-(4-Aminophenyl)thiazolidine-2,4-dione, is substituted with a 4-aminophenyl group, which itself can be a primary point of interaction with biological targets. However, further modifications at this position, often creating a 5-ylidene (or 5-benzylidene) linkage, are a common strategy to enhance and diversify activity.

The majority of pharmacologically significant agents among 4-thiazolidinone-based compounds are 5-ene-4-thiazolidinones, which feature an exocyclic double bond at the C-5 position. The nature of the substituent at this position has a crucial impact on the pharmacological effects. For instance, the introduction of various aryl groups at the C-5 position through Knoevenagel condensation is a widely employed synthetic route to generate libraries of bioactive molecules.

Similarly, the N-3 position of the thiazolidine ring is another critical site for chemical modification. The presence of a hydrogen atom at this position allows for hydrogen bonding interactions, which can be vital for target binding. Alternatively, substituting this hydrogen with various functional groups can significantly alter the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its bioactivity. Studies on related 5-arylidene-thiazolidine-2,4-dione derivatives have shown that N-3 modification can lead to a significant increase in antimicrobial activity. For example, the introduction of a carboxylic acid residue at the N-3 position has been explored to modulate the properties of these compounds. nih.gov

The following table summarizes the effect of substitutions at the C-5 position on the antimicrobial activity of some 5-arylidene-thiazolidine-2,4-dione derivatives, providing insight into the SAR at this position.

Compound IDC-5 Arylidene SubstituentGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
1 4-Chlorophenyl2>128>128
2 3,4-Dichlorophenyl4>128>128
3 4-Fluorophenyl4>128>128
4 3-Nitrophenyl16>128>128
5 3-Methylphenyl8>128>128

Data sourced from a study on 5-arylidene-thiazolidine-2,4-dione derivatives. The MIC values are against various strains of bacteria and fungi.

Role of the 4-Aminophenyl Moiety and its Chemical Modifications on Activity Profiles

For example, acylation of the amino group to form an amide can alter the electronic nature and steric bulk of the substituent, potentially leading to a different pharmacological profile. In a study of related thiazolidin-4-one derivatives, the introduction of an N-phenylacetamide moiety was used to act as a linker to occupy specific sites in the target enzyme. nih.gov

Furthermore, the amino group can be diazotized and coupled with other aromatic systems to create azo compounds, a strategy that has been employed in the synthesis of various biologically active molecules. The position and nature of substituents on the phenyl ring itself also play a crucial role. While this article focuses on the 4-amino derivative, it is informative to consider how other substituents on the phenyl ring of 5-phenylthiazolidine-2,4-diones affect activity.

Influence of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Efficacy

The electronic properties of the substituents on the 5-arylidene moiety have a profound impact on the pharmacological efficacy of thiazolidine-2,4-dione derivatives. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density of the entire molecule, affecting its ability to interact with biological targets, its membrane permeability, and its metabolic stability.

Studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO2) and halo (-Cl, -Br, -F) groups, on the phenyl ring can enhance certain biological activities. nih.gov For instance, in some series of 5-arylidene-thiazolidine-2,4-diones, derivatives with EWGs at the ortho or para positions of the phenyl ring demonstrated increased antibacterial activity against E. coli and enhanced antioxidant activity. nih.gov This is often attributed to the increased lipophilicity and the ability of these groups to participate in specific interactions with the target site. e3s-conferences.org

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, can also positively influence bioactivity, albeit often through different mechanisms or against different targets. For example, the presence of electron-releasing groups has been shown to enhance antibacterial activity against S. aureus in some studies. nih.gov In the context of anticancer activity, a substituted phenyl ring with an electron-donating group was found to be more advantageous than one with an electron-withdrawing group for VEGFR-2 inhibitory activity. nih.gov

The following table illustrates the influence of electron-withdrawing and electron-donating groups on the anticancer activity of some 5-benzylidenethiazolidine-2,4-dione derivatives against the HepG2 cell line.

Compound IDSubstituent on Phenyl RingIC50 (µM) against HepG2
6 2-Chloro (EWG)2.15
7 2,4-Dichloro (EWG)2.55
8 Unsubstituted2.04
9 4-Hydroxy (EDG)1.88

Data sourced from a study on the anticancer and VEGFR-2 inhibitory activities of 2,4-dioxothiazolidine derivatives. nih.gov

Conformational Aspects and Stereochemical Implications

The three-dimensional structure of this compound derivatives is critical for their biological activity. The thiazolidine-2,4-dione ring can adopt different conformations, and the spatial arrangement of the substituents at the C-5 and N-3 positions dictates how the molecule fits into the binding site of a biological target.

For 5-arylidene derivatives, the geometry around the exocyclic double bond (E/Z isomerism) is a key stereochemical feature. The specific isomer can exhibit significantly different biological activities. Computational studies, such as molecular docking, are often employed to understand the preferred binding modes and the importance of specific conformations for activity.

While specific conformational and stereochemical studies on this compound are not extensively detailed in the reviewed literature, general principles for related thiazolidinones can be inferred. The planarity of the 5-benzylidene-thiazolidine-2,4-dione system is often crucial for effective interaction with target proteins, allowing for π-π stacking and other non-covalent interactions. Any substitution that disrupts this planarity could potentially reduce activity.

Computational Chemistry and in Silico Investigations of 5 4 Aminophenyl Thiazolidine 2,4 Dione Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Studies on thiazolidine-2,4-dione (TZD) derivatives have extensively used molecular docking to elucidate their interactions with various biological targets. For instance, docking simulations have been crucial in understanding how these compounds bind to receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govsemanticscholar.org The simulations reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex, providing a rationale for the observed biological activity.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score typically indicates a stronger and more stable interaction.

For PPARγ, a major target for antidiabetic drugs, various TZD derivatives have been docked to understand their agonist activity. nih.govnih.gov Docking studies have shown that the thiazolidine-2,4-dione head group often forms crucial hydrogen bonds with key amino acid residues in the PPARγ active site, such as Ser289, His323, His449, and Tyr473. researchgate.net For example, in one study, a series of novel TZD derivatives showed binding energies ranging from -5.021 to -8.558 kcal/mol, indicating strong interactions with the PPARγ binding pocket. nih.gov Compound 3j in this series had a notable binding score of -7.765 kcal/mol. nih.gov Another study found that compounds 5c and 5d exhibited high binding energies of -10.1 and -10.0 kcal/mol, respectively, with the PPARγ receptor. nih.gov

Similarly, in the context of cancer therapy, TZD derivatives have been investigated as inhibitors of tyrosine kinases like VEGFR-2. Docking simulations revealed that the 5-benzylidenethiazolidine-2,4-dione motif can occupy the hinge region of the VEGFR-2 active site, forming important bonds with amino acids like Cys917. nih.gov The binding patterns of these derivatives were found to be largely similar to that of the known inhibitor sorafenib (B1663141). nih.gov The affinity of one potent compound, 16f , was calculated to be -103.50 kcal/mol, involving the formation of six hydrogen bonds. mdpi.com

Table 1: Predicted Binding Affinities of Thiazolidine-2,4-dione Derivatives

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
Pioglitazone (Standard)PPARγ-8.558 nih.gov
Compound 3jPPARγ-7.765 nih.gov
Compound 3iPPARγ-7.703 nih.gov
Compound 3hPPARγ-7.642 nih.gov
Compound 5cPPARγ-10.1 nih.gov
Compound 5dPPARγ-10.0 nih.gov
nTZDpa (Native Ligand)PPARγ-9.8 nih.gov
Compound 22VEGFR-2- nih.gov
Compound 16fVEGFR-2-103.50 mdpi.com

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis, Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO) Analysis)

Quantum chemical studies provide detailed information about the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) calculations are used to optimize the molecular geometry and predict various electronic properties. bohrium.comresearchgate.net For TZD derivatives, DFT studies help in understanding the spatial arrangement of atoms and the distribution of electron density, which are crucial for receptor binding. bohrium.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, polarizability, and biological activity, as it indicates that the molecule can be easily excited. nih.govscispace.com For example, a study on a bidentate nitrogen-sulfur containing Schiff base found a low HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the electrostatic potential on the surface of a molecule. nih.gov These maps help in predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. In MESP diagrams, red-colored regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For TZD derivatives, MESP analysis can identify the hydrogen bond donor and acceptor sites, which is vital for understanding ligand-receptor interactions.

Computational Pharmacokinetic Property Prediction (ADME) for Drug-Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development to evaluate the drug-likeness of a compound. In silico ADME predictions help in identifying potential liabilities early in the discovery process.

Several studies have reported the computational ADME profiles for novel TZD derivatives. nih.govnih.gov These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which assesses oral bioavailability. For a series of TZD derivatives designed as PPAR-γ agonists, ADMET analysis showed that the compounds met the criteria for drug-like properties according to Lipinski's rule. nih.gov The compounds exhibited favorable human intestinal absorption, as indicated by positive Caco-2 permeability values. nih.gov Furthermore, they showed better blood-brain barrier (BBB) and plasma protein binding (PPB) values compared to the standard drug. nih.gov

In another study focusing on TZD derivatives as potential VEGFR-2 inhibitors, the synthesized compounds displayed acceptable ADMET profiles. nih.gov Notably, they were predicted to have negligible BBB penetration, suggesting a lower risk of central nervous system side effects. nih.gov These compounds were also predicted to not inhibit CYP2D6, indicating a lower likelihood of drug-drug interactions and liver toxicity. nih.gov

Table 2: Predicted ADME Properties of Thiazolidine-2,4-dione Derivatives

PropertyPrediction for TZD Derivatives (Study 1)Prediction for TZD Derivatives (Study 2)Reference
Lipinski's Rule of FiveCompliant- nih.gov
Human Intestinal Absorption (Caco-2)Favorable/PositivePredicted to be poor nih.govnih.gov
Blood-Brain Barrier (BBB) PenetrationBetter than standardNegligible nih.govnih.gov
Plasma Protein Binding (PPB)Better than standard- nih.gov
CYP2D6 Inhibition-No inhibitory effects predicted nih.gov
PGP Substrate/InhibitorLikely to be both- nih.gov

Drug Design and Lead Optimization Strategies Utilizing the Thiazolidine 2,4 Dione Scaffold

Rational Design Principles for Novel Thiazolidinedione Derivative Synthesis

The rational design of novel thiazolidinedione derivatives is a structured process that leverages an understanding of the target biology and the chemical properties of the TZD scaffold. A primary strategy involves Structure-Activity Relationship (SAR) analysis, which guides the modification of the TZD core at key positions to achieve desired biological activity. ump.edu.pl The principal sites for modification are the N-3 position and the C-5 position of the thiazolidinedione ring.

A common and effective method for synthesizing derivatives substituted at the C-5 position is the Knoevenagel condensation. nih.gov This reaction typically involves condensing the active methylene (B1212753) group of the thiazolidine-2,4-dione ring with various aldehydes. nih.govnih.gov For instance, the synthesis of 5-benzylidene thiazolidine-2,4-dione derivatives is achieved by reacting 2,4-thiazolidinedione (B21345) with a substituted benzaldehyde. nih.gov The choice of aldehyde is a critical component of rational design; it is often selected based on the structural characteristics of a known inhibitor or the natural substrate of a target enzyme. researchgate.net

Computational tools play a crucial role in modern rational design. Molecular docking, for example, is used to predict the binding modes and affinities of designed compounds with their target proteins. nih.gov This allows chemists to prioritize the synthesis of molecules that are most likely to be active. By simulating the interaction between a TZD derivative and a biological target, such as an enzyme's active site, researchers can rationally introduce functional groups that enhance binding and, consequently, potency. researchgate.netnih.gov

An example of rational design can be seen in the development of novel tyrosinase inhibitors. researchgate.net Researchers designed and synthesized a series of 5-(substituted benzylidene)thiazolidine-2,4-diones based on the structural features of tyrosine and L-DOPA, the natural substrates of tyrosinase. researchgate.net This approach led to the discovery of compounds with significantly higher inhibitory activity than the standard inhibitor, kojic acid. researchgate.net Docking simulations further confirmed that these inhibitors likely bind to the active site of the enzyme, validating the design principle. researchgate.net

The synthesis process for these rationally designed compounds is well-established. The general scheme for producing 5-arylidene-thiazolidine-2,4-dione derivatives involves heating a mixture of thiazolidine-2,4-dione, a suitable aldehyde, a catalyst such as piperidine (B6355638), and a solvent like ethanol (B145695) under reflux. nih.gov

Table 1: Examples of Rationally Designed Thiazolidinedione Derivatives and their Biological Targets

Derivative ClassDesign PrincipleSynthesis MethodTarget/Activity
5-(substituted benzylidene)thiazolidine-2,4-dionesMimicking natural substrates (tyrosine, L-DOPA)Knoevenagel CondensationTyrosinase Inhibition researchgate.net
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivativesModification of substituent on the benzylidene ringKnoevenagel CondensationAnticancer, Antimicrobial nih.gov
2,4-thiazolidinedione derivatives (3h–3j)Targeting specific receptors using computational screeningMulti-step synthesis involving Knoevenagel condensation and subsequent N-alkylationPPAR-γ Modulation nih.gov

Strategies for Lead Optimization and Potency Enhancement

Once a lead compound with desirable activity is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. For thiazolidinedione-based compounds, this process involves systematic modifications of the lead structure and a thorough evaluation of the resulting SAR. bohrium.comresearchgate.net

A common optimization strategy is to maintain the central pharmacophore—in this case, the 5-benzylidinethiazolidine-2,4-dione core—while systematically altering peripheral substituents. bohrium.comnih.gov These peripheral moieties can be conceptually divided into different regions of the molecule, allowing for focused modification. For example, in one study aimed at developing multi-target antidiabetic agents, the lead compound's central scaffold was left unchanged while its "East and West moieties" were altered with different building blocks. bohrium.comnih.gov These modifications were guided by predictive docking studies on the crystal structures of four target enzymes, a strategy that led to new compounds with a many-fold increase in potency compared to the original lead. bohrium.com

The optimization process often involves synthesizing a series of analogs where a specific part of the molecule is varied. This could include:

Altering substituents on the aromatic ring at the C-5 position: Introducing electron-donating or electron-withdrawing groups, or varying their position on the ring, can significantly impact binding affinity and activity.

The impact of these modifications is quantified by measuring biological activity, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 2: Research Findings on Lead Optimization of a TZD Derivative for Tyrosinase Inhibition

CompoundSubstitution on Benzylidene RingIC50 (μM)Inhibition Type
2a 4-hydroxy13.36Competitive researchgate.net
2f 3-hydroxy-4-methoxy9.87Competitive researchgate.net
Kojic Acid (Standard) -24.72- researchgate.net

This table illustrates how modifying the substituents on the benzylidene ring of a 5-benzylidenethiazolidine-2,4-dione scaffold enhances potency against mushroom tyrosinase. Compound 2f, with a 3-hydroxy-4-methoxy substitution, shows the highest potency (lowest IC50 value).

This systematic approach, combining organic synthesis with biological evaluation and computational analysis, is crucial for transforming a promising lead compound into a potent drug candidate. bohrium.comnih.gov

Development of Hybrid Compounds for Enhanced or Multitargeted Pharmacological Action

A sophisticated drug design strategy involves the creation of hybrid compounds, where two or more distinct pharmacophores are covalently linked into a single molecule. nih.gov The goal is to develop agents with enhanced efficacy, a broader spectrum of activity, or the ability to modulate multiple biological targets simultaneously, which can be particularly advantageous for treating complex diseases like cancer or diabetes. nih.govmdpi.com The thiazolidine-2,4-dione scaffold is an excellent platform for developing such hybrids due to its synthetic tractability and established biological importance. mdpi.com

The principle behind this approach is that the resulting hybrid molecule may exhibit synergistic or additive effects from the constituent pharmacophores, or it may possess an entirely new pharmacological profile. nih.gov

Key examples of this strategy include:

TZD-1,3,4-Oxadiazole Hybrids: The combination of thiazolidinedione with 1,3,4-oxadiazole (B1194373), another pharmacophore with known biological activities, has been explored to develop new antidiabetic agents. nih.gov The resulting hybrid molecules were predicted to have enhanced inhibitory activity against α-amylase and α-glucosidase, which was confirmed through in vitro testing. nih.gov

TZD-Thiosemicarbazone/Pyridinecarbohydrazone Hybrids: In the search for new treatments for drug-resistant tuberculosis, researchers have designed and synthesized hybrids combining the TZD core with either a thiosemicarbazone or a pyridinecarbohydrazone moiety. nih.govnih.gov Some of these compounds showed high antimycobacterial activity and a synergistic effect when combined with first-line anti-TB drugs, highlighting their potential as coadjuvants in therapy. nih.gov

TZD-Thiazole Hybrids: To develop new anticancer agents, the TZD scaffold has been linked with a thiazole (B1198619) moiety and a 3,4,5-trimethoxyphenyl group, both known for their anticancer properties. mdpi.com The design of these tripartite molecules led to the identification of compounds with significant inhibitory effects on human topoisomerases and potent activity against breast cancer cell lines. mdpi.com

TZD-Pyrazole Hybrids: Hybrids connecting a 4-thiazolidinone (B1220212) core with a pyrazole (B372694) moiety via a ylidene linker have shown potent anticancer properties against breast cancer cell lines. mdpi.com

The synthesis of these hybrids involves multi-step chemical reactions where the different pharmacophoric units are assembled sequentially. For example, a TZD-thiazole hybrid was created by first preparing a chloroacetamide-substituted thiazole, which was then reacted with the potassium salt of a 5-benzylidene-thiazolidine-2,4-dione. mdpi.com

Table 3: Examples of Thiazolidine-2,4-dione Based Hybrid Compounds

Hybrid ScaffoldCombined Pharmacophore(s)Resulting Pharmacological Action
Thiazolidinedione-1,3,4-oxadiazole1,3,4-OxadiazoleAnti-diabetic (α-amylase and α-glucosidase inhibition) nih.gov
Thiazolidinedione-ThiosemicarbazoneThiosemicarbazoneAntimycobacterial nih.gov
Thiazolidinedione-ThiazoleThiazole, 3,4,5-TrimethoxyphenylAnticancer (Human Topoisomerase Inhibition) mdpi.com
Thiazolidinone-PyrazolePyrazoleAnticancer mdpi.com

Q & A

Q. What are the common synthetic routes for 5-(4-Aminophenyl)thiazolidine-2,4-dione and its derivatives?

The most widely used method is the Knoevenagel condensation , which involves reacting substituted benzaldehydes with thiazolidine-2,4-dione under mild conditions. For example, demonstrates the use of diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst, enabling room-temperature synthesis of 5-arylidene derivatives with moderate to good yields (60–85%) . highlights the importance of acidic –NH groups in enabling N-substitution reactions with alkyl/benzyl halides under basic conditions .

Q. Which spectroscopic and crystallographic methods are typically employed to characterize thiazolidine-2,4-dione derivatives?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 are standard for confirming substituent integration and regiochemistry (e.g., δ\delta 7.2–8.1 ppm for aromatic protons in ) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities, as shown in for 5-(4-fluorophenyl) derivatives, confirming Z/E configurations and dihedral angles .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns.

Q. What biological activities have been reported for thiazolidine-2,4-dione derivatives in recent studies?

Key activities include:

  • Antidiabetic : Structural analogs like pioglitazone target PPAR-γ receptors .
  • Antimicrobial : Derivatives with thiophene or furan substituents show MIC values of 8–32 µg/mL against S. aureus and E. coli () .
  • Anticancer : 5-arylidene derivatives inhibit Ras/Raf oncoproteins via kinase domain interactions () .

Q. How does the substitution pattern at the 5th position of the thiazolidine-2,4-dione ring influence pharmacological activity?

Electron-withdrawing groups (e.g., –NO2_2, –Cl) enhance anticancer activity by increasing electrophilicity, while electron-donating groups (e.g., –OCH3_3, –NH2_2) improve antidiabetic efficacy through hydrogen bonding with target receptors () . Substituent bulkiness also affects steric accessibility to binding pockets.

Q. What are the key considerations in designing environmentally benign synthesis protocols for these compounds?

  • Catalyst selection : Reusable ionic liquids like DIPEAc reduce waste () .
  • Solvent systems : Ethanol or water-based media minimize toxicity.
  • Energy efficiency : Room-temperature reactions () or microwave-assisted methods shorten reaction times .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields and selectivity in Knoevenagel condensations for synthesizing 5-arylidene thiazolidinediones?

  • Catalyst optimization : DIPEAc achieves 80% yield over four cycles due to its Bronsted acidity and recyclability () .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.
  • Stoichiometric control : A 1:1.2 molar ratio of aldehyde to thiazolidinedione minimizes side reactions () .

Q. How can researchers resolve contradictions in biological activity data across studies involving structurally similar thiazolidinedione derivatives?

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and positive controls.
  • SAR-driven design : Compare substituent effects systematically. For example, and show conflicting antimicrobial results due to variations in thiophene vs. furan substituents .
  • Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental noise.

Q. What in silico approaches are effective in predicting the binding affinity of thiazolidine-2,4-dione derivatives to target proteins like Ras and Raf oncoproteins?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with kinase domains (e.g., hydrophobic contacts with Val-211 in Raf) .
  • MD simulations : Assess binding stability over 100-ns trajectories () .
  • ADMET prediction : SwissADME evaluates drug-likeness, prioritizing derivatives with LogP < 5 and TPSA < 140 Ų.

Q. How do solvent systems and catalyst choices influence the stereochemical outcomes in thiazolidinedione synthesis?

  • Protic vs. aprotic solvents : Ethanol favors Z-isomers due to hydrogen bonding, while DMF promotes E-isomers via steric effects () .
  • Chiral catalysts : L-Proline induces enantioselectivity in N-substituted derivatives (not explicitly cited but inferred from ’s methodology) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in thiazolidinedione-based drug discovery?

  • Combinatorial libraries : Synthesize 10–20 derivatives with systematic substituent variations (e.g., halogens, alkyl chains) .
  • QSAR modeling : Use CoMFA or ML-based tools to correlate descriptors (e.g., Hammett constants) with IC50_{50} values.
  • Crystallographic validation : Resolve protein-ligand complexes to identify critical binding motifs () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.